Synthetic Yield in 1,2,4-Oxadiazole Formation: Patent-Disclosed Performance Benchmark
3-Bromo-thiophene-2-amidoxime undergoes condensation with 4-trifluoromethylbenzoyl chloride to afford 3-(3-bromo-thiophen-2-yl)-5-(4-trifluoromethyl-phenyl)-[1,2,4]-oxadiazole with an isolated yield of 78% (130 mg product) under patent-disclosed conditions [1]. This transformation represents the key heterocyclization step toward caspase-activator scaffolds. While the patent does not report parallel yields for isomeric or alternative halogen-substituted amidoxime precursors, this 78% benchmark establishes a documented performance baseline for procurement qualification and synthetic planning. The bromine at the 3-position provides a synthetic handle for subsequent cross-coupling diversification (e.g., Suzuki, Stille) while maintaining compatibility with amidoxime condensation chemistry, a dual-functional attribute not uniformly shared by non-halogenated or differently substituted analogs.
| Evidence Dimension | Isolated synthetic yield in 1,2,4-oxadiazole cyclocondensation |
|---|---|
| Target Compound Data | 78% (130 mg) |
| Comparator Or Baseline | No direct comparator yield reported in the same patent; yield serves as procurement-relevant performance baseline |
| Quantified Difference | Not calculable (absence of parallel comparator data) |
| Conditions | Reaction with 4-trifluoromethylbenzoyl chloride; conditions not fully detailed in patent abstract |
Why This Matters
A documented 78% yield in a patent-validated transformation provides procurement justification for compound-specific use in medicinal chemistry programs targeting caspase-activating oxadiazole libraries.
- [1] Cai, S. X., et al. (2005). Method of using substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles and analogs as activators of caspases and inducers of apoptosis and the use thereof. U.S. Patent Application US20030045546A1. View Source
